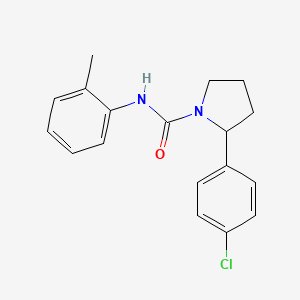
2-(4-chlorophenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide, commonly known as CPCA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. CPCA has gained significant attention in the scientific community due to its potential applications in research related to the central nervous system.
Wirkmechanismus
CPCA acts by inhibiting the reuptake of dopamine by blocking the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in an enhanced dopaminergic transmission. The increased dopamine levels in the brain are responsible for the physiological and biochemical effects of CPCA.
Biochemical and Physiological Effects:
The physiological and biochemical effects of CPCA are primarily mediated by the dopaminergic system. The increase in dopamine levels in the brain leads to an enhanced reward response, which is responsible for the reinforcing effects of drugs of abuse. CPCA has also been found to increase locomotor activity and induce hyperthermia in animal models, indicating its potential stimulant properties.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages as a research tool, including its high affinity for the dopamine transporter, potent inhibitory activity, and selectivity towards dopamine uptake. However, its limitations include its potential toxicity and the lack of studies on its long-term effects.
Zukünftige Richtungen
The potential applications of CPCA in research related to the central nervous system are vast. Some of the future directions for CPCA research include:
1. Investigating the potential therapeutic applications of CPCA in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
2. Studying the role of CPCA in the regulation of dopamine signaling and its implications in various physiological and behavioral processes.
3. Developing novel analogs of CPCA with improved pharmacological properties and selectivity towards dopamine uptake.
4. Exploring the potential of CPCA as a diagnostic tool for various neurological disorders.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research related to the central nervous system. Its high affinity for the dopamine transporter and potent inhibitory activity make it a valuable tool for studying the role of dopamine in the brain and its potential implications in various neurological disorders. However, further research is needed to fully understand the potential therapeutic applications of CPCA and its long-term effects.
Synthesemethoden
The synthesis of CPCA involves the reaction of 4-chlorobenzoyl chloride with 2-methylphenylamine in the presence of pyrrolidine and triethylamine as catalysts. The resulting product is purified using column chromatography to obtain CPCA in a pure form.
Wissenschaftliche Forschungsanwendungen
CPCA has been extensively studied for its potential applications in research related to the central nervous system. It has been found to have a high affinity for the dopamine transporter and acts as a potent inhibitor of dopamine uptake. This property of CPCA makes it a valuable tool for studying the role of dopamine in the brain and its potential implications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-5-2-3-6-16(13)20-18(22)21-12-4-7-17(21)14-8-10-15(19)11-9-14/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGJTFHRFAHKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5963199.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5963204.png)
![1-[benzyl(methyl)amino]-3-(4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5963211.png)

![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-propanesulfonamide](/img/structure/B5963234.png)
![1-(1-adamantyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5963240.png)
![ethyl N-[(allylamino)carbonyl]glycinate](/img/structure/B5963249.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5963265.png)
![12-(2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5963273.png)
![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-pyrrolidinone](/img/structure/B5963278.png)
![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5963279.png)
![9-hydroxy-5-(3-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B5963288.png)
![N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5963289.png)